

5-cis-15(R)-Iloprost handling and safety precautions

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Compound of Interest

Compound Name: 5-cis-15(R)-Iloprost

Cat. No.: B201540

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Technical Support Center: 5-cis-15(R)-Iloprost

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and experimental use of **5-cis-15(R)-Iloprost**.

Frequently Asked Questions (FAQs)

Q1: What is **5-cis-15(R)-Iloprost**?

A1: **5-cis-15(R)-Iloprost** is the C-5 cis-isomer and 15(R)-epimer of Iloprost.^[1] Iloprost itself is a second-generation, stable synthetic analog of prostacyclin (PGI₂).^[1] Like PGI₂, Iloprost is a potent vasodilator and inhibitor of platelet aggregation.^{[2][3][4]} It is important to note that while the general properties are inferred from Iloprost, there are no published studies specifically detailing the pharmacological properties of the **5-cis-15(R)-Iloprost** isomer.^[1] This product is intended for research use only and is not for human or veterinary use.^{[1][5][6]}

Q2: How is **5-cis-15(R)-Iloprost** supplied and what is the solvent?

A2: **5-cis-15(R)-Iloprost** is typically supplied as a solution in methyl acetate.^[1]

Q3: What are the recommended storage and stability conditions?

A3: The product should be stored at -20°C.^[1] Under these conditions, it is stable for at least two years.^[1]

Q4: What is the primary mechanism of action for Iloprost and its analogs?

A4: Iloprost and its analogs act as agonists of the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR).[7] Binding to the IP receptor activates adenylate cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[7] This signaling cascade leads to the relaxation of vascular smooth muscle (vasodilation) and inhibition of platelet activation.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitate observed in the vial upon warming.	The compound may have come out of solution at low temperatures.	Gently warm the vial to room temperature and vortex or sonicate briefly to redissolve the compound. Visually inspect to ensure the solution is clear before use.
Inconsistent experimental results.	1. Compound degradation: Improper storage or repeated freeze-thaw cycles. 2. Solvent effects: The methyl acetate solvent may interfere with certain cell-based assays. 3. Pipetting errors: Inaccurate dilution of the stock solution.	1. Aliquot the stock solution upon first use to minimize freeze-thaw cycles. Ensure storage at -20°C. 2. Perform a solvent control experiment using only methyl acetate at the same final concentration to assess its effect on your experimental system. For sensitive assays, consider evaporating the methyl acetate under a gentle stream of nitrogen and reconstituting the compound in a more suitable solvent like DMSO or ethanol. 3. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.
Low or no observable activity in a functional assay.	1. Incorrect receptor expression: The cell line used may not express the prostacyclin (IP) receptor. 2. Assay sensitivity: The assay may not be sensitive enough to detect the compound's effect at the concentrations tested. 3. Compound inactivity: The specific isomer, 5-cis-	1. Verify the expression of the IP receptor in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. 2. Optimize assay conditions (e.g., cell density, incubation time, substrate concentration). Test a known potent IP receptor agonist as a positive control. 3. Perform a

	15(R)-Iloprost, may have low potency or be inactive in your specific assay system.	dose-response curve over a wide range of concentrations. As there is no published data on this specific isomer, its potency is unknown.
Cell toxicity observed.	The methyl acetate solvent can be toxic to cells at higher concentrations.	Ensure the final concentration of methyl acetate in your assay medium is low (typically well below 0.5%). If toxicity persists, evaporate the solvent and reconstitute in a less volatile and less toxic solvent like DMSO. Always include a solvent-only control.

Safety and Handling Precautions

General Handling:

- Handle in a well-ventilated place, preferably in a chemical fume hood.[8]
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles with side-shields, and chemical-resistant gloves (butyl rubber is recommended for methyl acetate).[8][9]
- Avoid contact with skin and eyes.[8] In case of contact, immediately flush the affected area with plenty of water.[10]
- Avoid formation and inhalation of aerosols or vapors.[8]
- Do not eat, drink, or smoke in the laboratory.[9]
- Wash hands thoroughly after handling.[10]

Compound-Specific Hazards (Iloprost):

- Iloprost is classified as toxic if swallowed, in contact with skin, or if inhaled.[11]

- It can cause serious eye irritation.[11]
- It may cause drowsiness or dizziness.[11]
- There is a suspicion that it may damage fertility or the unborn child.[11]

Solvent-Specific Hazards (Methyl Acetate):

- **Flammability:** Methyl acetate is a highly flammable liquid and vapor.[9][12] Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Use non-sparking tools and ground containers during transfer.[8][13]
- **Health Hazards:** Inhalation of high concentrations can irritate the respiratory tract and cause dizziness, headache, nausea, and central nervous system depression.[9][13][14] In the body, methyl acetate can be hydrolyzed to methanol, which poses a risk of optic nerve damage and blindness with chronic or high exposure.[14] It is a strong eye irritant and can cause skin dryness or cracking with repeated exposure.[9][12][14]

Accidental Release:

- Evacuate the area and ensure adequate ventilation.[13]
- Remove all sources of ignition.[13]
- Contain the spill using a non-combustible absorbent material (e.g., sand, earth).[13]
- Collect the absorbed material into a sealed container for proper disposal in accordance with local regulations.[10]

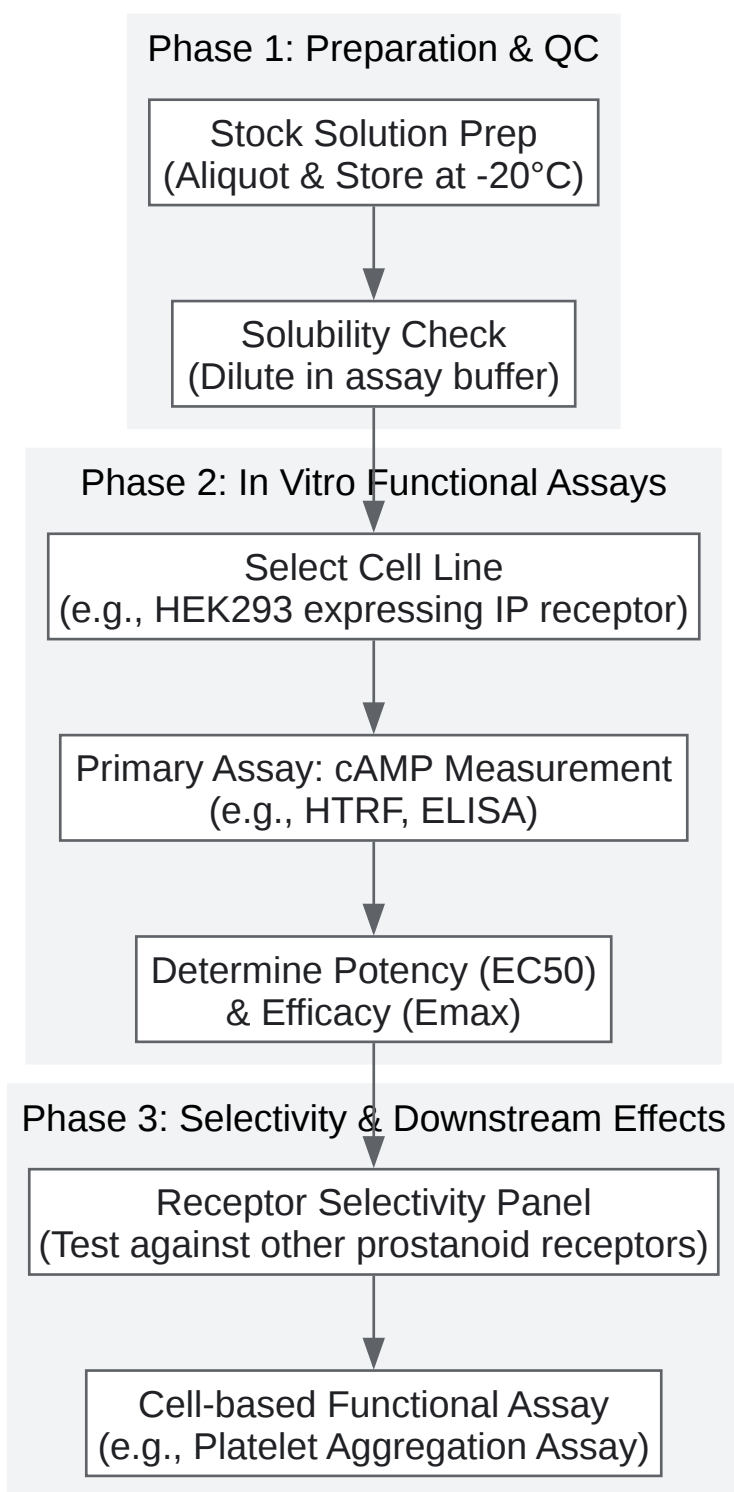
Quantitative Data Summary

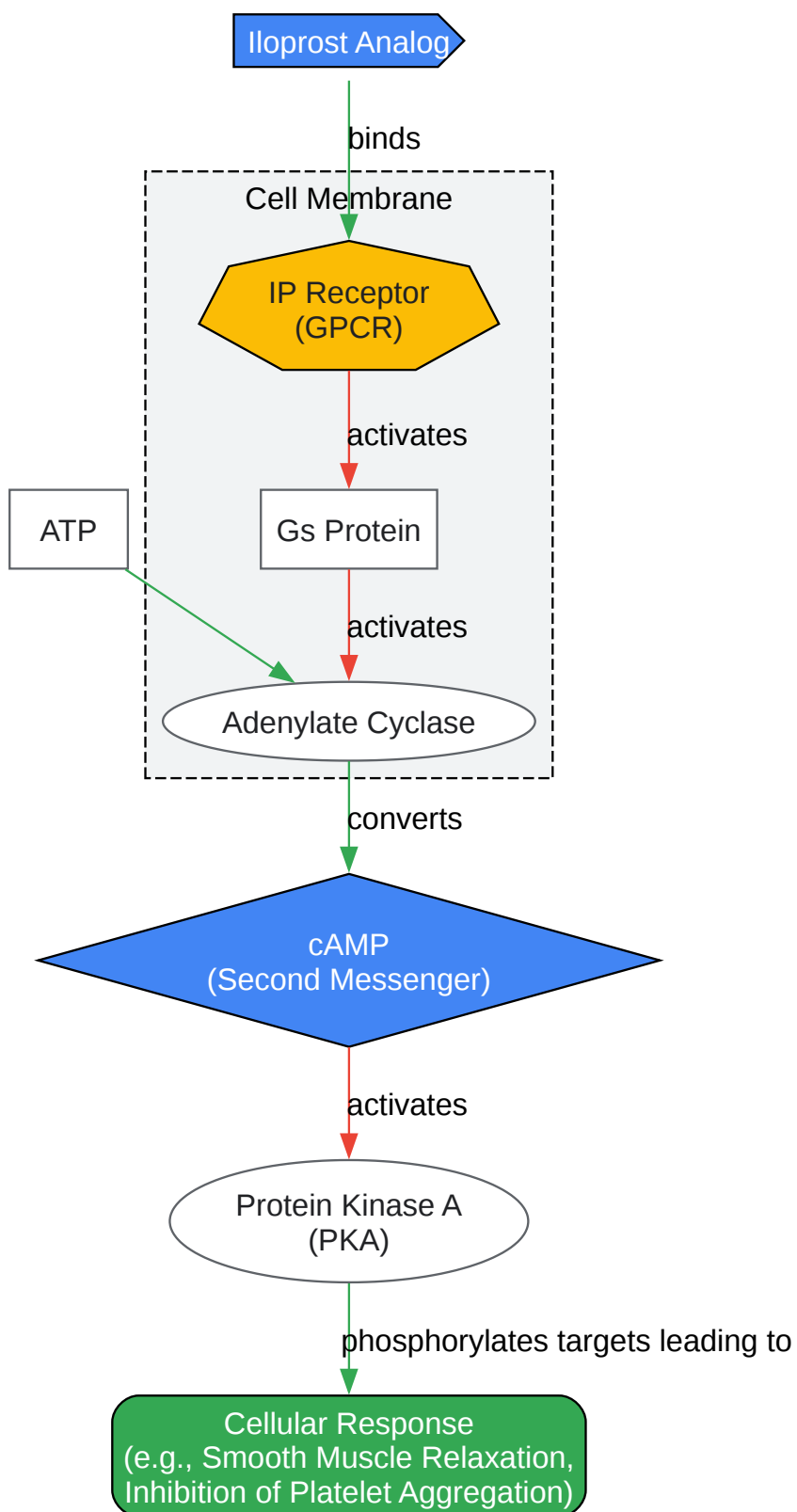
Parameter	Value	Source(s)
Molecular Formula	C ₂₂ H ₃₂ O ₄	[1]
Molecular Weight	360.5 g/mol	[1]
Storage Temperature	-20°C	[1]
Long-term Stability	≥ 2 years (at -20°C)	[1]
Solubility (Iloprost)	DMF: 30 mg/mL DMSO: 25 mg/mL Ethanol: 30 mg/mL PBS (pH 7.2): 1 mg/mL	[1]
Methyl Acetate LD50 (Oral, Rat)	> 5000 mg/kg	[13]
Methyl Acetate LD50 (Dermal, Rat)	> 2000 mg/kg	[13]
Methyl Acetate LC50 (Inhalation, Rat, 4h)	> 49 mg/L (vapors)	[13]

Experimental Protocols and Visualizations

General Experimental Workflow for Characterizing a GPCR Agonist

This workflow provides a general framework for characterizing the activity of a novel prostacyclin analog like **5-cis-15(R)-Iloprost**. Specific parameters will require optimization.





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